molecular formula C15H11Cl2N5O2 B2887272 N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396795-44-0

N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2887272
CAS RN: 1396795-44-0
M. Wt: 364.19
InChI Key: HZDSTOIEJOJMCX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as DCTA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DCTA has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of various compounds with potential biological activities. For instance, the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing potential for cytotoxic activity against certain cancer cells (Hassan et al., 2014). Similarly, novel compounds derived from Visnaginone and Khellinone have been synthesized and identified as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Molecular Docking and Structural Analysis

Molecular docking studies, alongside crystal structure analysis, have been utilized to understand the interaction of tetrazole derivatives with biological targets. For example, the docking studies and crystal structure of tetrazole derivatives revealed insights into their potential as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).

Biological Evaluations

Compounds synthesized from chemical frameworks similar to N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have been evaluated for their antimicrobial, anti-inflammatory, and antitumor activities. For instance, research has demonstrated the antimicrobial efficacy of certain thiourea derivatives against various pathogenic bacteria and fungi, hinting at the potential for the development of new antimicrobial agents with specific properties (Limban et al., 2011).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O2/c1-24-10-7-5-9(6-8-10)22-20-14(19-21-22)15(23)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDSTOIEJOJMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

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